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molecular formula C8H8N2O B8608966 3-Hydroxy-3-(pyridin-4-yl)propanenitrile

3-Hydroxy-3-(pyridin-4-yl)propanenitrile

Cat. No. B8608966
M. Wt: 148.16 g/mol
InChI Key: BURCZJNCKSLVSZ-UHFFFAOYSA-N
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Patent
US07098226B2

Procedure details

Diisopropylamine (1.98 g, 19.6 mmol) was added dropwise to a solution of a butyllithium/hexane solution (10.5 ml, 16.8 mmol) in anhydrous tetrahydrofuran (20 ml) at −80° C. over five minutes, the temperature was raised to 0° C., and the mixture was stirred for 30 minutes. The mixture was cooled to −80° C. again, then acetonitrile (573 mg, 14.0 mmol) was added dropwise to the mixture over seven minutes, and after 20 minutes, 4-pyridinecarboxyaldehyde (758 mg, 7.08 mmol) was added dropwise thereto over 10 minutes. After 50 minutes, a saturated aqueous ammonium chloride solution (20 ml) was added to the reaction mixture, and the temperature was raised to room temperature. The whole was continuously extracted (ethyl acetate and water) for four days. The organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give 3-hydroxy-3-(4-pyridyl)propionitrile (666 mg, colorless crystals, 63.5%).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
butyllithium hexane
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])C)([CH3:3])C.C([Li])CCC.CCCCCC.[C:19](#[N:21])[CH3:20].[Cl-].[NH4+].[O:24]1CC[CH2:26][CH2:25]1>>[OH:24][CH:25]([C:26]1[CH:3]=[CH:1][N:4]=[CH:5][CH:7]=1)[CH2:20][C:19]#[N:21] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
1.98 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
butyllithium hexane
Quantity
10.5 mL
Type
reactant
Smiles
C(CCC)[Li].CCCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
573 mg
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to −80° C. again
WAIT
Type
WAIT
Details
after 20 minutes
Duration
20 min
ADDITION
Type
ADDITION
Details
4-pyridinecarboxyaldehyde (758 mg, 7.08 mmol) was added dropwise
WAIT
Type
WAIT
Details
over 10 minutes
Duration
10 min
WAIT
Type
WAIT
Details
After 50 minutes
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised to room temperature
EXTRACTION
Type
EXTRACTION
Details
The whole was continuously extracted (ethyl acetate and water) for four days
Duration
4 d
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC(CC#N)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 666 mg
YIELD: PERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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